Thionapthene-2-carboxylic acid-lysine

描述

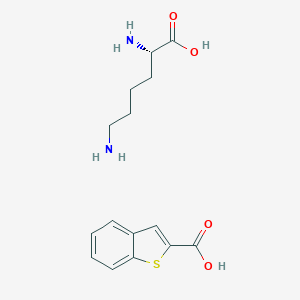

Thionapthene-2-carboxylic acid-lysine is a compound that has garnered interest due to its potential applications in various scientific fields. It is a derivative of thionapthene-2-carboxylic acid, combined with lysine, an essential amino acid. This compound has shown promise in medical research, particularly in the treatment of hypercalcemia, a condition characterized by elevated calcium levels in the blood .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of thionapthene-2-carboxylic acid-lysine typically involves the reaction of thionapthene-2-carboxylic acid with lysine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .

Industrial Production Methods

This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .

化学反应分析

Types of Reactions

Thionapthene-2-carboxylic acid-lysine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

科学研究应用

Chemical Properties and Structure

Thionapthene-2-carboxylic acid-lysine is characterized by the molecular formula and has been studied for its unique chemical properties that contribute to its biological activities . The compound consists of a thionapthene backbone conjugated with lysine, an essential amino acid known for its roles in protein synthesis and various metabolic processes .

Pharmacological Applications

1. Antihypercalcemic Agent

One of the primary applications of TNCA-Lys is its role as an antihypercalcemic agent. Research indicates that TNCA exhibits potent inhibitory effects on bone resorption, making it a candidate for treating conditions associated with excessive calcium levels, such as hypercalcemia. In studies involving normocalcemic rats on a low calcium diet, TNCA demonstrated a significant and sustained reduction in serum calcium levels compared to other agents like calcitonin .

2. Osteoporosis Treatment

Given its effects on bone metabolism, TNCA-Lys has potential applications in osteoporosis treatment. Osteoporosis is characterized by decreased bone density and increased fracture risk. The compound's ability to inhibit bone resorption may help mitigate the progression of this condition, providing a novel approach to osteoporosis management .

3. Water-Soluble Salts

Research has also focused on developing water-soluble salts of TNCA, particularly those formed with lysine. These salts exhibit improved bioavailability and reduced gastrointestinal side effects compared to their non-soluble counterparts. This enhancement in solubility is crucial for oral administration, making TNCA-Lys a promising candidate for pharmaceutical formulations aimed at systemic delivery .

Case Studies

Case Study 1: Efficacy in Hypercalcemia

In a controlled study involving rats bearing Walker 256 carcinosarcoma, TNCA was administered at doses ranging from 0.3 to 1.2 mmol/kg. The results showed a dose-dependent decrease in serum calcium concentration, with sustained effects lasting up to 72 hours post-administration. This underscores the potential of TNCA-Lys as an effective treatment for hypercalcemia associated with malignancies .

Case Study 2: Osteoporosis Model

Another study investigated the long-term effects of TNCA-Lys on bone density in ovariectomized rats, a common model for postmenopausal osteoporosis. The findings indicated that treatment with TNCA-Lys led to significant improvements in bone mineral density compared to untreated controls, suggesting its utility in preventing or treating osteoporosis-related bone loss .

作用机制

The mechanism of action of thionapthene-2-carboxylic acid-lysine involves its interaction with molecular targets in the body. It has been shown to lower serum calcium concentrations by inhibiting bone resorption, a process where bone tissue is broken down to release minerals into the blood. This effect is mediated through its interaction with specific cellular pathways and receptors involved in calcium homeostasis .

相似化合物的比较

Similar Compounds

Thionapthene-2-carboxylic acid: The parent compound, known for its antihypercalcemic properties.

Dichloromethylene diphosphonate: Another compound used to inhibit bone resorption and treat hypercalcemia.

Uniqueness

Thionapthene-2-carboxylic acid-lysine is unique due to its combination of thionapthene-2-carboxylic acid with lysine, which enhances its solubility and bioavailability. This makes it a more effective therapeutic agent compared to its parent compound and other similar compounds .

生物活性

Thionapthene-2-carboxylic acid-lysine (TNCA) is a compound that has garnered attention for its potential biological activities, particularly in the context of antihypercalcemic effects and bone resorption inhibition. This article explores the biological activity of TNCA, focusing on its mechanisms, efficacy, and clinical implications based on diverse research findings.

Overview of this compound

Thionapthene-2-carboxylic acid (TNCA) is a derivative of thiophene-2-carboxylic acid, which has been shown to exhibit significant biological activity. The lysine salt form enhances its solubility and bioavailability, making it a candidate for further pharmacological studies. Research indicates that TNCA may function as a potent inhibitor of bone resorption, which is critical in conditions characterized by hypercalcemia.

- Inhibition of Bone Resorption :

- Calcium Regulation :

-

Mechanistic Pathways :

- TNCA's action involves modulation of cyclic adenosine monophosphate (cAMP) levels, which are crucial for osteoclast function. Studies have shown that TNCA can stimulate cAMP production, indicating its role as a bone-modifying agent similar to calcitonin but with prolonged effects without the typical escape phenomenon seen with calcitonin .

Efficacy Data

The following table summarizes key findings from various studies on the efficacy of TNCA:

Safety Profile

The safety profile of TNCA has been assessed through acute toxicity studies:

- The oral LD50 in mice is reported at 3.6 g/kg, while subcutaneous administration yields an LD50 of 1.45 g/kg, indicating lower toxicity via oral routes .

- The lysine salt form is noted for its reduced gastric irritation compared to the free acid form, enhancing its therapeutic potential .

Case Studies and Clinical Implications

-

Hypercalcemia Management :

- Clinical observations suggest that TNCA may serve as an effective treatment for hypercalcemia associated with malignancies. Its ability to sustain calcium-lowering effects positions it as a viable alternative or adjunct to existing therapies.

-

Bone Health :

- Given its mechanism of inhibiting bone resorption, TNCA could be explored further in conditions such as osteoporosis or Paget's disease where excessive bone loss occurs.

-

Future Research Directions :

- Continued investigation into the pharmacodynamics and pharmacokinetics of TNCA is warranted. Understanding the full spectrum of its biological activities could lead to novel applications in bone health management and related disorders.

属性

IUPAC Name |

1-benzothiophene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S.C6H14N2O2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8;7-4-2-1-3-5(8)6(9)10/h1-5H,(H,10,11);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRWVCFHDZVOIC-ZSCHJXSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923166 | |

| Record name | 1-Benzothiophene-2-carboxylic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119979-98-5 | |

| Record name | Thionapthene-2-carboxylic acid-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119979985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzothiophene-2-carboxylic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。